

# 4-Ethoxy-2-fluorobenzaldehyde chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Ethoxy-2-fluorobenzaldehyde**

Cat. No.: **B112740**

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An In-depth Technical Guide to **4-Ethoxy-2-fluorobenzaldehyde**: Properties, Synthesis, and Applications

## Introduction

**4-Ethoxy-2-fluorobenzaldehyde** is a substituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its molecular architecture, which features a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom, provides a unique platform for the construction of complex, poly-functionalized molecules. The strategic placement of these groups, particularly the ortho-fluorine relative to the aldehyde, imparts distinct chemical reactivity and offers significant advantages in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.<sup>[1][2]</sup> Consequently, **4-Ethoxy-2-fluorobenzaldehyde** serves as a valuable precursor for introducing these desirable properties into novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthetic protocol, and essential safety information for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**4-Ethoxy-2-fluorobenzaldehyde** is characterized by the molecular formula C<sub>9</sub>H<sub>9</sub>FO<sub>2</sub> and a molecular weight of approximately 168.17 g/mol .<sup>[3][4]</sup> The interplay between the ethoxy and fluoro substituents on the benzaldehyde core dictates its physical properties and chemical behavior.

## Physicochemical Data Summary

The fundamental properties of **4-Ethoxy-2-fluorobenzaldehyde** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	532965-74-5	<a href="#">[3][4]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	168.165 g/mol	<a href="#">[3]</a>
Appearance	Red solid (as per a specific synthesis)	<a href="#">[4]</a>
Purity	Typically ≥98%	<a href="#">[5]</a>
InChI	InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3	<a href="#">[5]</a>
InChI Key	LEWUMBYLABWTTC-UHFFFAOYSA-N	<a href="#">[5]</a>
SMILES	CCOC1=CC(F)=C(C=O)C=C1	<a href="#">[3]</a>
XLogP3 (Predicted)	1.8	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[3]</a>
Rotatable Bond Count	3	<a href="#">[3]</a>

## Molecular Structure Visualization

The structural arrangement of **4-Ethoxy-2-fluorobenzaldehyde** is key to its reactivity. The aldehyde group is positioned at C1, the fluorine at C2, and the ethoxy group at C4.

Caption: 2D structure of **4-Ethoxy-2-fluorobenzaldehyde**.

## Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for **4-Ethoxy-2-fluorobenzaldehyde**.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on a reported synthesis, the following chemical shifts ( $\delta$ ) in  $\text{CD}_3\text{OD}$  (400 MHz) are observed:[4]

- $\delta$  10.09 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its lack of splitting indicates no adjacent protons.
- $\delta$  7.76-7.67 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, which is deshielded by the adjacent aldehyde group.
- $\delta$  6.83-6.74 (m, 2H): This multiplet arises from the aromatic protons at the C3 and C5 positions.
- $\delta$  4.11 (t,  $J = 6.8$  Hz, 2H): A triplet corresponding to the methylene protons (-OCH<sub>2</sub>-) of the ethoxy group, split by the adjacent methyl protons.
- $\delta$  1.40 (t,  $J = 7.0$  Hz, 3H): A triplet corresponding to the methyl protons (-CH<sub>3</sub>) of the ethoxy group, split by the adjacent methylene protons.

### **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

While direct experimental data is not widely published, the expected <sup>13</sup>C NMR chemical shifts can be predicted based on the functional groups present:

- $\delta \sim 190$  ppm: The carbonyl carbon of the aldehyde group.

- $\delta \sim 160\text{-}165$  ppm (d): The aromatic carbon attached to the fluorine (C2), showing a characteristic large one-bond C-F coupling.
- $\delta \sim 155\text{-}160$  ppm: The aromatic carbon attached to the ethoxy group (C4).
- $\delta \sim 110\text{-}135$  ppm: The remaining aromatic carbons (C1, C3, C5, C6).
- $\delta \sim 64$  ppm: The methylene carbon (-OCH<sub>2</sub>-) of the ethoxy group.
- $\delta \sim 14$  ppm: The methyl carbon (-CH<sub>3</sub>) of the ethoxy group.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4-Ethoxy-2-fluorobenzaldehyde**, the expected monoisotopic mass is 168.05865 Da.[\[6\]](#)

- Molecular Ion (M<sup>+</sup>): A peak at m/z  $\approx 168$  is expected.
- Predicted Adducts: Common adducts in electrospray ionization include [M+H]<sup>+</sup> at m/z 169.06593 and [M+Na]<sup>+</sup> at m/z 191.04787.[\[6\]](#)
- Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group or the aldehyde functionality.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

- $\sim 2850\text{-}2750$  cm<sup>-1</sup>: Two weak bands characteristic of the C-H stretch of the aldehyde.
- $\sim 1700\text{-}1680$  cm<sup>-1</sup>: A strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.
- $\sim 1600\text{-}1450$  cm<sup>-1</sup>: Several bands for the C=C stretching vibrations within the aromatic ring.
- $\sim 1250$  cm<sup>-1</sup>: A strong band for the asymmetric C-O-C stretch of the aryl ether.
- $\sim 1050$  cm<sup>-1</sup>: A strong band for the symmetric C-O-C stretch.

- ~1200-1100 cm<sup>-1</sup>: A band corresponding to the C-F stretch.

## Synthesis and Reactivity

The synthesis of **4-Ethoxy-2-fluorobenzaldehyde** is typically achieved through a Williamson ether synthesis, a reliable and high-yielding method.

## Representative Synthetic Protocol

The following protocol describes the synthesis of **4-Ethoxy-2-fluorobenzaldehyde** from 2-Fluoro-4-hydroxybenzaldehyde and Iodoethane.[4]



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Phone: (601) 213-4426  
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